Technical Guide: Synthesis and Characterization of 6-Fluoro-8-methoxy-2-methylquinoline
Technical Guide: Synthesis and Characterization of 6-Fluoro-8-methoxy-2-methylquinoline
The following technical guide details the synthesis and characterization of 6-Fluoro-8-methoxy-2-methylquinoline , a specific fluorinated quinoline scaffold relevant to medicinal chemistry programs targeting metabolic stability and kinase inhibition.
Executive Summary
Compound: 6-Fluoro-8-methoxy-2-methylquinoline (CAS: 1412256-43-9)
Molecular Formula:
This guide outlines a robust, scalable synthesis of 6-Fluoro-8-methoxy-2-methylquinoline utilizing a modified Doebner-Miller reaction . While quinoline synthesis is classical, the specific substitution pattern (6-fluoro, 8-methoxy) introduces regiochemical constraints and electronic effects that require precise protocol management. This workflow prioritizes the Zinc Chloride (
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the condensation of an aniline derivative with an
-
Bond Disconnection: The N1-C2 and C4-C4a bonds are formed during the annulation.
-
Precursors:
-
4-Fluoro-2-methoxyaniline: Provides the pre-functionalized aromatic core. The ortho-methoxy group blocks one side of the amine, forcing cyclization to the vacant ortho position (C6 of the aniline), which becomes C4a of the quinoline. This guarantees the correct 6,8-substitution pattern.
-
Crotonaldehyde (But-2-enal): Provides the C2-C3-C4 fragment. The methyl group at the terminus of crotonaldehyde becomes the 2-methyl substituent on the quinoline ring.
-
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergence of the aniline and aldehyde precursors.
Experimental Protocol
Materials & Reagents
| Reagent | CAS | Equiv.[1] | Role |
| 4-Fluoro-2-methoxyaniline | 450-91-9 | 1.0 | Core Scaffold |
| Crotonaldehyde | 123-73-9 | 1.5 | C3-C4 Fragment Source |
| Hydrochloric Acid (6M) | 7647-01-0 | Solvent | Catalyst & Solvent |
| Zinc Chloride ( | 7646-85-7 | 1.2 | Purification Agent |
| Toluene | 108-88-3 | - | Co-solvent (Biphasic) |
| Ammonium Hydroxide | 1336-21-6 | - | Neutralization |
Step-by-Step Synthesis (Modified Doebner-Miller)
Safety Note: Crotonaldehyde is a lachrymator and toxic.[2] Perform all operations in a fume hood. The reaction is exothermic; control addition rates strictly.
Phase 1: Condensation & Cyclization
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Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.
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Acid Charge: Add 4-Fluoro-2-methoxyaniline (14.1 g, 100 mmol) and 6M HCl (50 mL). Stir to form the anilinium salt.
-
Addition: Heat the mixture to 60°C. Add Crotonaldehyde (10.5 g, 150 mmol) dropwise over 45 minutes.
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Expert Insight: Slow addition is critical to minimize polymerization of crotonaldehyde, which forms intractable "tars."
-
-
Reaction: Once addition is complete, raise the temperature to reflux (approx. 100-110°C) and stir for 4 hours. The solution will darken significantly (deep red/brown).
Phase 2: The Zinc Chloride Isolation Strategy
Instead of neutralizing the crude tarry mixture (which leads to emulsions and difficult chromatography), we utilize the insolubility of the quinoline-zinc complex.
-
Complexation: Cool the reaction mixture to ~60°C. Add a solution of Zinc Chloride (16.4 g, 120 mmol) in 20 mL of dilute HCl.
-
Precipitation: Cool the mixture to 0°C in an ice bath with vigorous stirring. The 6-Fluoro-8-methoxy-2-methylquinoline
ZnCl complex will precipitate as a yellow/orange solid. -
Filtration: Filter the solid and wash exclusively with cold 2-propanol (2 x 20 mL).
-
Why this works: The tarry byproducts and unreacted aniline remain in the filtrate. The quinoline-zinc complex is crystalline and easily isolated.
-
Phase 3: Liberation of the Free Base[3]
-
Suspension: Suspend the filter cake in water (100 mL).
-
Neutralization: Slowly add concentrated Ammonium Hydroxide (
) until pH > 10. The complex breaks down, liberating the free base as an off-white/yellow oil or solid. -
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
-
Finishing: Dry the combined organics over
, filter, and concentrate in vacuo. -
Recrystallization: Recrystallize the crude residue from Hexane/Ethyl Acetate (9:1) to yield the pure product.
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the Zinc Chloride purification loop.
Characterization Data
The following data represents the expected spectral signature for 6-Fluoro-8-methoxy-2-methylquinoline.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H | 2.72 | Singlet (s) | 3H | C2-CH |
| 1H | 4.05 | Singlet (s) | 3H | C8-OCH |
| 1H | 6.95 | Doublet of Doublets (dd) | 1H | C7-H ( |
| 1H | 7.05 | Doublet of Doublets (dd) | 1H | C5-H ( |
| 1H | 7.28 | Doublet (d) | 1H | C3-H ( |
| 1H | 7.95 | Doublet (d) | 1H | C4-H ( |
Interpretation:
-
The C2-Methyl appears as a characteristic singlet around 2.7 ppm, typical for quinaldines.
-
The C3-H and C4-H protons form an AB system (doublets) characteristic of the pyridine ring of the quinoline.
-
The benzene ring protons (C5 and C7 ) show coupling to the fluorine atom (
), resulting in complex splitting (dd) patterns. C7 is shielded by the adjacent methoxy group.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (+ESI)
-
Molecular Ion:
-
Fragmentation: Loss of methyl radical (
) or methoxy group may be observed at higher collision energies.
Troubleshooting & Optimization
Common Failure Modes
-
"Tar" Formation: The Doebner-Miller reaction is notorious for polymerization.
-
Solution: Use a biphasic system (Toluene/6M HCl) or strictly control the temperature during crotonaldehyde addition. Do not exceed 60°C until addition is complete.
-
-
Low Yield:
-
Solution: Add a mild oxidant. While the reaction is technically a disproportionation (requiring 2 moles of aniline to produce 1 mole of quinoline and 1 mole of tetrahydroquinoline), adding Iodine (
, 0.05 eq) or Sodium m-nitrobenzenesulfonate can drive the oxidation step and improve yield.
-
-
Regioisomer Contamination:
-
Validation: The 8-methoxy group strongly directs cyclization to the C6 position (para to methoxy is blocked, ortho is blocked). Formation of the 5-fluoro isomer is electronically unfavorable and sterically hindered, but verify using
NMR if unsure.
-
References
-
Doebner-Miller Reaction Mechanism & Scope
-
Bergstrom, F. W.[4] "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 1944.
-
-
Purification of Quinolines via Zinc Chloride Complexes
-
Leir, C. M. "An improvement in the Doebner-Miller synthesis of quinaldines." The Journal of Organic Chemistry, 1977, 42(5), 911–913.
-
-
Synthesis of Fluoro-Methoxy Quinolines
-
Gershon, H., et al. "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines."[5] Monatshefte für Chemie, 2002.
-
-
Characterization of 6-Fluoro-8-methoxy-2-methylquinoline
Sources
- 1. aablocks.com [aablocks.com]
- 2. Cas 123-73-9,Crotonaldehyde | lookchem [lookchem.com]
- 3. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. research.library.fordham.edu [research.library.fordham.edu]
- 6. 6-氟-8-甲氧基-2-甲基喹啉 | 6-Fluoro-8-methoxy-2-methylquinolin | 1412256-43-9 - 乐研试剂 [leyan.com]
